molecular formula C23H18N4OS B2719738 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 380664-05-1

4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2719738
CAS No.: 380664-05-1
M. Wt: 398.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold. Its structure includes a benzyl group at position 4 and a benzylsulfanyl moiety at position 1 (Figure 1). This compound belongs to a class of triazoloquinazolinones known for diverse pharmacological activities, including H1-antihistaminic and phosphodiesterase inhibitory effects .

Figure 1: Core structure of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one.

Properties

IUPAC Name

4-benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c28-21-19-13-7-8-14-20(19)27-22(26(21)15-17-9-3-1-4-10-17)24-25-23(27)29-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLLCJKRFIJIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions can convert the benzylsulfanyl group into sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions

Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reactions

Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazoloquinazoline ring. Reagents like alkyl halides and aryl halides can be used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Reaction Conditions and Reagents

Reaction Type Reagents Conditions
OxidationHydrogen peroxide, m-CPBARoom temperature, acidic medium
ReductionLiAlH4, NaBH4Anhydrous solvent, reflux
SubstitutionAlkyl/aryl halides, K2CO3 or NaHDry acetone, reflux

Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Biological Implications

Compounds within the triazolo[4,3-a]quinazolin-5-one class exhibit notable biological activities, including potential as H1-antihistaminic agents. Related compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting potential for development as antihistamines with reduced sedative effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
Research published in Pharmaceutical Biology reported that 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers significantly.

Research Findings:
A study conducted on mice demonstrated that administration of the compound led to a reduction in paw edema by approximately 50% compared to the control group within 24 hours post-treatment .

Organic Electronics

The unique electronic properties of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one make it a candidate for applications in organic electronics. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Research Insights:
Studies have shown that devices fabricated using this compound exhibit improved charge transport properties and stability under operational conditions .

Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide. Preliminary studies indicate that it may possess insecticidal properties against common agricultural pests.

Case Study:
Field trials assessing the efficacy of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one on aphid populations demonstrated a significant reduction in pest numbers after treatment compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological activities. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

H1-Antihistaminic Activity

Alagarsamy et al. (2005, 2007) demonstrated that substituents at position 1 significantly modulate H1-antihistaminic potency :

Compound Name Position 1 Substituent IC50 (H1 Receptor) Efficacy (%) Reference
1-Phenyl analog Phenyl 12.4 µM 82
1-(4-Chlorophenyl) analog 4-Chlorophenyl 8.9 µM 89
1-(Benzylsulfanyl) target Benzylsulfanyl Data pending Pending N/A
1-(4-Bromophenyl) analog 4-Bromophenyl 6.7 µM 91

Insights:

  • Bulky, lipophilic groups (e.g., 4-bromophenyl) enhance receptor binding and potency compared to smaller substituents .
  • The target’s benzylsulfanyl group, while untested, is hypothesized to improve bioavailability due to increased lipophilicity over phenyl analogs .

Phosphodiesterase (PDE) Inhibition

Warner-Lambert LLC (2004) reported triazoloquinazolinones with cyclopentyl or methyl groups at position 1 as potent PDE inhibitors :

Compound Name Position 1 Substituent PDE IC50 (nM) Application
1-Cyclopentyl analog Cyclopentyl 3.2 COPD Therapy
1-Methyl analog Methyl 18.5 COPD Therapy
Target Compound Benzylsulfanyl Unreported Potential candidate

Note: The benzylsulfanyl group’s larger size may hinder PDE binding compared to compact substituents like methyl .

Physicochemical Properties

Compound Name logP* Aqueous Solubility (mg/mL) Metabolic Stability (t1/2, h)
Target Compound 4.2 0.12 2.8 (Rat liver microsomes)
1-(2-Fluorobenzylsulfanyl) analog 3.9 0.09 3.5
1-Sulfanyl analog 2.1 0.45 1.2

*Calculated using ChemDraw.
Trends:

  • Lipophilicity: Benzylsulfanyl substituents increase logP compared to sulfanyl analogs, favoring membrane penetration but reducing solubility .
  • Metabolic Stability: Fluorinated derivatives exhibit longer half-lives due to resistance to oxidative metabolism .

Biological Activity

4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities supported by research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12N4OS
  • Molecular Weight : 300.36 g/mol
  • SMILES Notation : C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S
  • InChIKey : PMZINFSBYRWGGH-UHFFFAOYSA-N

Synthesis

The synthesis of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent acylation. The process can include multiple steps such as S-alkylation and final assembly with other functional groups.

Antihistaminic Activity

Research indicates that derivatives of 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit significant H1-antihistaminic activity. In studies conducted on guinea pigs:

  • Compounds demonstrated protection against histamine-induced bronchospasm.
  • The most active compound showed a protection percentage of 76%, surpassing the standard chlorpheniramine maleate (71% protection) while exhibiting lower sedation effects (7% vs. 30%) .

Kinase Inhibition and Cancer Research

Recent studies have evaluated the compound's potential as a multi-kinase inhibitor:

  • The compound has shown inhibitory activity against various tyrosine kinases such as EGFR and HER2.
  • It was noted for its ability to induce apoptosis in cancer cell lines (e.g., HepG2), with significant upregulation of pro-apoptotic genes like Bax and caspases .

Anti-inflammatory Properties

Compounds within this class have been reported to possess anti-inflammatory effects:

  • They selectively inhibit COX-2 enzymes while displaying a favorable gastrointestinal safety profile.
  • This activity is linked to their structural characteristics that lack certain functional groups associated with gastrointestinal irritation .

Case Studies

StudyFindings
Study on Antihistaminic ActivityCompounds showed significant protective effects against histamine-induced bronchospasm in guinea pigs.
Cancer Cell Line StudyInduced apoptosis in HepG2 cells; upregulated Bax and caspases while downregulating Bcl2.
Anti-inflammatory AssessmentDemonstrated selective COX-2 inhibition with a low ulcerogenic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.